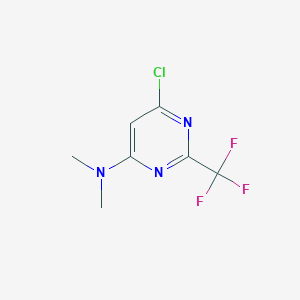
5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride
Vue d'ensemble
Description
“5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C9H8ClNO3S2 and a molecular weight of 277.75 . It’s also known by other synonyms such as “5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride” and "2-Thiophenesulfonyl chloride, 5-(3,4-dimethyl-5-isoxazolyl)-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a furansulfonyl chloride group attached to a 3,4-dimethyl-5-isoxazolyl group . For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 415.6±45.0 °C and a predicted density of 1.466±0.06 g/cm3 . Its pKa is predicted to be -2.78±0.50 .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
- Synthesis of 5-(chlorosulfonyl)isoxazoles : The synthesis of 5-(chlorosulfonyl)isoxazoles, including compounds like 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride, has been developed. These compounds are promising reagents for constructing bioactive compounds. The synthesis involves oxidative chlorination of 5-(benzylthio)isoxazoles, yielding a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides (Lebed', 2017).
Structural and Spectroscopic Analysis
- Structural Conformation : A novel isoxazole derivative closely related to this compound has been synthesized. The compound's structure was confirmed by spectroscopic techniques and X-ray diffraction studies, providing insights into the molecular structure and intermolecular interactions (Prasad, 2011).
Reactivity and Stability
- Chemical Stability : The hydrolytic degradation of a compound similar to this compound was investigated across various pH values and temperatures. The study provided insights into the stability and degradation kinetics of such compounds, useful for their application in different environments (Longhi, 1989).
Biological Applications
- Antitumor Activity : Compounds like 3,5-bis(3'-indolyl)isoxazoles, structurally related to this compound, were synthesized and evaluated for their antitumor activity. These studies contribute to understanding the potential medical applications of isoxazole derivatives in cancer treatment (Diana, 2010).
Safety and Hazards
The compound is classified under the GHS07 and GHS05 hazard categories. The hazard statements associated with it are H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage). The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Mécanisme D'action
Target of Action
The primary target of 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a vital component in bacterial DNA replication and growth .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . This inhibition disrupts the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the folate synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a critical precursor in the synthesis of bacterial DNA . This disruption in the folate synthesis pathway leads to the inhibition of bacterial growth and replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of dihydrofolic acid, an essential component of bacterial DNA, it prevents the bacteria from replicating and growing .
Propriétés
IUPAC Name |
5-(3,4-dimethyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-6(2)11-15-9(5)7-3-4-8(14-7)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKUWGNGCITNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=C(O2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



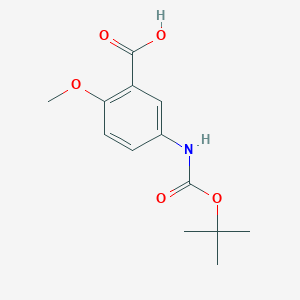


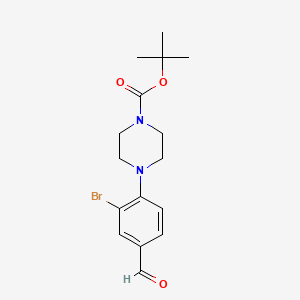
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
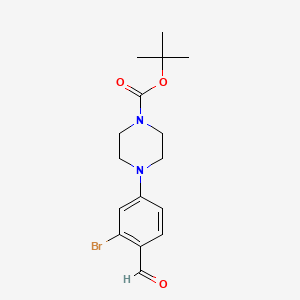
![4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid](/img/structure/B1440497.png)
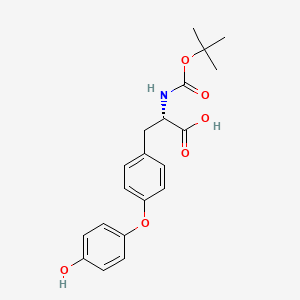
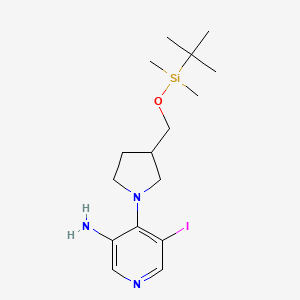
![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)
